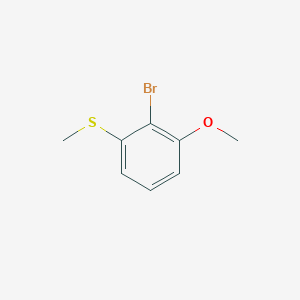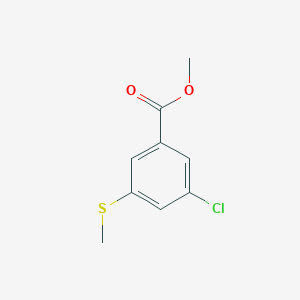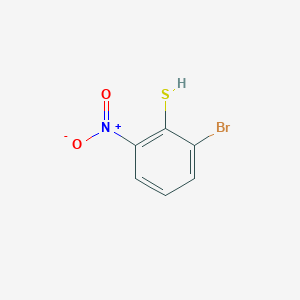
2-Fluoro-1-(methylsulfanyl)-3-(trifluoromethyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Fluoro-1-(methylsulfanyl)-3-(trifluoromethyl)benzene is a fluorinated aromatic compound that has a wide range of applications in the scientific field. It is used in a variety of lab experiments, as well as in research studies. This compound has been found to have unique properties that make it suitable for a variety of uses. In
Detaillierte Synthesemethode
Design of the Synthesis Pathway
The synthesis pathway for 2-Fluoro-1-(methylsulfanyl)-3-(trifluoromethyl)benzene involves the introduction of a fluoro group, a methylsulfanyl group, and a trifluoromethyl group onto a benzene ring.
Starting Materials
Benzene, Fluorine gas, Methyl mercaptan, Trifluoromethyl iodide, Sodium hydride, Dimethylformamide (DMF), Chloroform
Reaction
Step 1: Nitration of benzene using nitric acid and sulfuric acid to form nitrobenzene., Step 2: Reduction of nitrobenzene using sodium hydride and DMF to form aniline., Step 3: Fluorination of aniline using fluorine gas and a catalyst such as iron or cobalt to form 2-fluoroaniline., Step 4: Methylation of 2-fluoroaniline using methyl mercaptan and a catalyst such as copper(I) iodide to form 2-fluoro-1-(methylsulfanyl)benzene., Step 5: Trifluoromethylation of 2-fluoro-1-(methylsulfanyl)benzene using trifluoromethyl iodide and a base such as potassium carbonate to form 2-fluoro-1-(methylsulfanyl)-3-(trifluoromethyl)benzene., Step 6: Purification of the final product using a solvent such as chloroform.
Wissenschaftliche Forschungsanwendungen
2-Fluoro-1-(methylsulfanyl)-3-(trifluoromethyl)benzene has a wide range of applications in scientific research. It has been used in a variety of studies to study the effects of different compounds on biological systems. For example, it has been used in studies of the effects of different compounds on the human brain, as well as in studies of the effects of different compounds on the environment. Additionally, it has been used in studies of the effects of different compounds on the immune system and in studies of the effects of different compounds on cancer cells.
Wirkmechanismus
The mechanism of action of 2-Fluoro-1-(methylsulfanyl)-3-(trifluoromethyl)benzene is not fully understood. However, it is believed to act as an inhibitor of certain enzymes, such as cytochrome P450 enzymes. It is also believed to interact with other molecules, such as proteins, and to affect the expression of certain genes.
Biochemische Und Physiologische Effekte
2-Fluoro-1-(methylsulfanyl)-3-(trifluoromethyl)benzene has been found to have a number of biochemical and physiological effects. It has been found to have anti-inflammatory and anti-bacterial properties, as well as to have an effect on the nervous system. Additionally, it has been found to have an effect on the cardiovascular system, as well as to have an effect on the endocrine system.
Vorteile Und Einschränkungen Für Laborexperimente
2-Fluoro-1-(methylsulfanyl)-3-(trifluoromethyl)benzene has a number of advantages and limitations for lab experiments. One of the main advantages is that it is relatively easy to synthesize and can be used in a variety of experiments. Additionally, it is relatively non-toxic and has been found to be safe for use in lab experiments. However, it is important to note that it can be difficult to work with, as it is highly volatile and can be difficult to handle. Additionally, it is important to be aware of the potential risks associated with its use, as it can be toxic in high concentrations.
Zukünftige Richtungen
There are a number of potential future directions for the use of 2-Fluoro-1-(methylsulfanyl)-3-(trifluoromethyl)benzene. One potential direction is the use of this compound in drug development, as it has been found to have a number of potential therapeutic effects. Additionally, it could be used in studies to better understand the effects of different compounds on biological systems. Additionally, it could be used in studies to better understand the effects of different compounds on the environment. Finally, it could be used in studies to better understand the effects of different compounds on the immune system and in cancer research.
Eigenschaften
IUPAC Name |
2-fluoro-1-methylsulfanyl-3-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F4S/c1-13-6-4-2-3-5(7(6)9)8(10,11)12/h2-4H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZBRSXWVRXCWJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-1-(methylsulfanyl)-3-(trifluoromethyl)benzene | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![4-Chlorophenyl-[4-nitro-3-(trifluoromethyl)phenyl]sulfide](/img/structure/B6354992.png)

